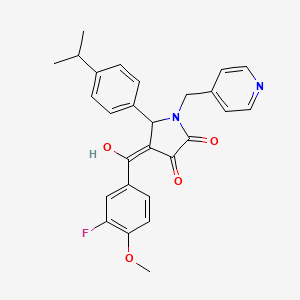
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s unique structure, featuring a pyrrolone core with multiple functional groups, makes it an interesting subject for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Functional Group Introduction: Subsequent steps would introduce the fluoro, methoxy, hydroxy, isopropyl, and pyridinyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Lacks the isopropyl group, which may affect its biological activity and physical properties.
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of an isopropyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the isopropyl group in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
618074-37-6 |
|---|---|
Molekularformel |
C27H25FN2O4 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25FN2O4/c1-16(2)18-4-6-19(7-5-18)24-23(25(31)20-8-9-22(34-3)21(28)14-20)26(32)27(33)30(24)15-17-10-12-29-13-11-17/h4-14,16,24,31H,15H2,1-3H3/b25-23+ |
InChI-Schlüssel |
FZHNLTTZFORXGB-WJTDDFOZSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020410.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020413.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020418.png)
![6-(3-bromophenyl)-2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12020421.png)


![4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine](/img/structure/B12020440.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12020442.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12020451.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020455.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate](/img/structure/B12020456.png)

